molecular formula C16H12N2O2 B14742444 (E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] CAS No. 6264-53-5

(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]

Cat. No.: B14742444
CAS No.: 6264-53-5
M. Wt: 264.28 g/mol
InChI Key: LFKMFTVAJYXGSO-UHFFFAOYSA-N
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Description

(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] is an organic compound characterized by the presence of two furan rings connected to a central 1,3-phenylene group through imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] typically involves the condensation reaction between 1,3-phenylenediamine and 2-furaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the imine bonds. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for (E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.

    Reduction: Reduction of the imine bonds can yield the corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Oximes or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imine bonds and furan rings play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (E,E)-N,N’-(1,4-Phenylene)bis[1-(furan-2-yl)methanimine]
  • (E,E)-N,N’-(1,2-Phenylene)bis[1-(furan-2-yl)methanimine]
  • N,N’-Bis(salicylidene)-1,3-phenylenediamine

Uniqueness

(E,E)-N,N’-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine] is unique due to the specific positioning of the furan rings and imine linkages on the 1,3-phenylene group. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

6264-53-5

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-(furan-2-yl)-N-[3-(furan-2-ylmethylideneamino)phenyl]methanimine

InChI

InChI=1S/C16H12N2O2/c1-4-13(17-11-15-6-2-8-19-15)10-14(5-1)18-12-16-7-3-9-20-16/h1-12H

InChI Key

LFKMFTVAJYXGSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=CO2)N=CC3=CC=CO3

Origin of Product

United States

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